molecular formula C10H10N2 B160759 1-Benzylimidazole CAS No. 4238-71-5

1-Benzylimidazole

Cat. No.: B160759
CAS No.: 4238-71-5
M. Wt: 158.20 g/mol
InChI Key: KKKDZZRICRFGSD-UHFFFAOYSA-N
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Description

1-benzylimidazole, an N-imidazole derivative, has been shown to have strong cardiotonic activity.

Biochemical Analysis

Biochemical Properties

1-Benzylimidazole is known to interact with various enzymes and proteins. It is a Cytochrome P450 (CYP) inhibitor , which means it can inhibit the biotransformation of certain substances in biochemical reactions. For instance, it inhibits the biotransformation of methoxylated-brominated diphenyl ethers (MeO-BDEs) to hydroxylated forms (OH-BDEs) in fishes .

Cellular Effects

The effects of this compound on cells are largely due to its role as a CYP inhibitor. By inhibiting CYP enzymes, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, it may decrease the antihypertensive activities of certain drugs .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes. As a CYP inhibitor, it binds to CYP enzymes and inhibits their activity . This can lead to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as a CYP inhibitor

Properties

IUPAC Name

1-benzylimidazole
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InChI

InChI=1S/C10H10N2/c1-2-4-10(5-3-1)8-12-7-6-11-9-12/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KKKDZZRICRFGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
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DSSTOX Substance ID

DTXSID60195183
Record name 1-Benzylimidazole
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Molecular Weight

158.20 g/mol
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Physical Description

White or cream colored crystalline powder; [Alfa Aesar MSDS]
Record name 1-Benzylimidazole
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Vapor Pressure

0.00021 [mmHg]
Record name 1-Benzylimidazole
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CAS No.

4238-71-5
Record name 1-Benzylimidazole
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Record name 1-benzylimidazole
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Record name 1-benzyl-1H-imidazole
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Melting Point

68-70 °C
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Synthesis routes and methods I

Procedure details

260 ml of 50% strength sodium hydroxide solution, 102 g (1.5 mol) of imidazole and 18 g (0.11 mol) of 1-benzimidazole were introduced into a 1 1 four-neck flask with stirrer, thermometer, dropping funnel and reflux condenser, and 209 g (1.65 mol) of benzyl chloride were added dropwise at 50° C., cooling with a water bath. After the addition was complete, the mixture was stirred at 50° C. for 30 min. and then diluted with 350 g of water in order to dissolve the salts completely. The organic phase was then separated off, the aqueous phase was extracted with toluene, and the combined organic phases were dried over sodium sulfate. Removal of the toluene was followed by distillation under reduced pressure. 243 g of 99% pure 1-benzylimidazole (yield 222 g (94%) after subtraction of the product employed as catalyst) of boiling point 132°-135° C. under 0.5 mbar were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
[Compound]
Name
1-benzimidazole
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
209 g
Type
reactant
Reaction Step Two
Name
Quantity
350 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

According to the selected experimental protocol, 44 g of imidazole (0.65 mol.), 100 g of benzyl chloride (0.78 mol.), and 60 g of KOH (1.07 mol.) in 700 ml of THF are placed in a 1-liter balloon flask. The reaction mixture is brought to reflux for 120 h, then cooled at ambient temperature. The organic phase is filtered and the solvent is evaporated under reduced pressure. The obtained solid product is dissolved in 500 ml of CH2Cl2, then washed with water (3×100 ml). The organic phase is dried on Na2SO4, filtered, then evaporated under reduced pressure. The collected solid is recrystallized in toluene to yield 67 g of desired product.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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